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Compound of Interest

Compound Name:
3,4,5-Trimethoxy-2-

(methoxymethyl)cinnamonitrile

CAS No.: 7520-69-6

Cat. No.: B134005

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Substituted cinnamonitriles are a class of organic compounds characterized by a nitrile group

attached to a carbon-carbon double bond, which is, in turn, connected to a substituted phenyl

ring. This structural motif is of significant interest in medicinal chemistry and materials science

due to the diverse biological activities and physicochemical properties exhibited by these

compounds. Their applications range from potential anticancer and antimicrobial agents to

components in the synthesis of complex heterocyclic systems.

A thorough understanding of the spectroscopic characteristics of substituted cinnamonitriles is

paramount for their unambiguous identification, purity assessment, and the elucidation of

structure-activity relationships. This guide provides an in-depth analysis of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a range of
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substituted cinnamonitriles, offering insights into the influence of various substituents on their

spectral properties.

The Structural Landscape of Substituted
Cinnamonitriles
The core structure of a substituted cinnamonitrile consists of a phenyl ring, an α,β-unsaturated

nitrile system, and one or more substituents on the phenyl ring. The nature and position of

these substituents profoundly influence the electron distribution within the molecule, leading to

characteristic shifts in their spectroscopic signatures. This guide will focus on representative

examples with electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃), and

electron-withdrawing groups (EWGs) such as nitro (-NO₂) and chloro (-Cl).

Caption: General structure of a 4-substituted cinnamonitrile.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectra of substituted cinnamonitriles are characterized by signals in the aromatic,

vinylic, and substituent regions. The chemical shifts (δ) and coupling constants (J) of the vinylic

protons are particularly diagnostic. For the trans isomer, which is typically the more stable and

common form, the vinylic protons (Hα and Hβ) appear as doublets with a large coupling

constant of approximately 16 Hz.

The position of the substituent on the phenyl ring significantly affects the chemical shifts of the

aromatic and vinylic protons. Electron-donating groups generally cause an upfield shift (lower

ppm), while electron-withdrawing groups lead to a downfield shift (higher ppm) of the protons,

particularly those in the ortho and para positions.

Table 1: ¹H NMR Spectroscopic Data for Selected Substituted Cinnamonitriles and Related

Compounds
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Substitue
nt (R)

Compoun
d

Hα (ppm,
multiplicit
y, J in Hz)

Hβ (ppm,
multiplicit
y, J in Hz)

Aromatic
Protons
(ppm,
multiplicit
y)

Other
Protons
(ppm,
multiplicit
y)

Referenc
e

H
Acrylonitril

e

6.24 (dd,

J=17.9,

0.9)

6.11 (dd,

J=17.9,

11.8)

-

5.69 (dd,

J=11.8,

0.9)

[1]

4-OCH₃

2-(4-

methoxybe

nzylidene)

malononitril

e

7.65 (s) -
7.91 (d),

7.01 (d)

3.91 (s,

3H)

4-NO₂

2-(4-

nitrobenzyli

dene)malo

nonitrile

7.90 (s) -
8.41 (d),

8.10 (d)
-

4-Cl

(E)-Methyl

3-(4-

chlorophen

yl)acrylate

6.40 (d,

J=16.0)

7.63 (d,

J=16.0)

7.44 (d),

7.35 (d)

3.80 (s,

3H)
[2]

4-CH₃

(E)-Methyl

3-(p-

tolyl)acrylat

e

- - -
3.81 (s,

3H)
[2]

*Note: Data for malononitrile derivatives are included for comparison of aromatic and

substituent shifts. The vinylic proton signal is a singlet in these cases. **Note: Data for acrylate

esters are used to illustrate the substituent effects on the aromatic and vinylic protons, which

are expected to be similar in the corresponding cinnamonitriles.

¹³C NMR Spectroscopy
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The ¹³C NMR spectra provide valuable information about the carbon skeleton. Key signals

include those for the nitrile carbon (C≡N), the vinylic carbons (Cα and Cβ), and the aromatic

carbons. The nitrile carbon typically resonates in the range of 115-120 ppm. The chemical

shifts of the aromatic and vinylic carbons are sensitive to the nature of the substituent on the

phenyl ring.

Table 2: ¹³C NMR Spectroscopic Data for Selected Substituted Cinnamonitriles and Related

Compounds
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Substitu
ent (R)

Compo
und

C≡N
(ppm)

Cα
(ppm)

Cβ
(ppm)

Aromati
c
Carbon
s (ppm)

Other
Carbon
s (ppm)

Referen
ce

H
Acrylonitr

ile
117.0 107.4 137.3 - - [1]

4-OCH₃

2-(4-

methoxy

benzylide

ne)malon

onitrile

114.3,

112.9
81.5 158.9

154.4,

136.4,

128.9,

121.2,

120.2

55.9

4-NO₂

2-(4-

nitrobenz

ylidene)

malononi

trile

112.6,

111.5
87.5 156.8

150.4,

135.8,

131.3,

124.6

-

4-Cl

(E)-

Methyl 3-

(4-

chloroph

enyl)acryl

ate

- 118.5 143.4

136.3,

133.0,

129.3

51.8,

167.2

(C=O)

[2]

4-CH₃

(E)-

Methyl 3-

(p-

tolyl)acryl

ate

- - - -

51.6,

167.5

(C=O)

[2]

*Note: Data for malononitrile derivatives are included for comparison of aromatic and

substituent shifts. **Note: Data for acrylate esters are used to illustrate the substituent effects

on the carbon skeleton.

II. Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and powerful technique for the identification of functional groups.

The IR spectra of substituted cinnamonitriles are dominated by a few characteristic absorption

bands.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption in the region of 2220-2230 cm⁻¹.

This is a highly diagnostic peak for the nitrile functionality.

Carbon-Carbon Double Bond (C=C) Stretch: An absorption of variable intensity in the range

of 1620-1640 cm⁻¹. Conjugation with the phenyl ring and the nitrile group influences the

exact position and intensity of this band.

Aromatic C-H and C=C Bending: A series of absorptions in the fingerprint region (below 1500

cm⁻¹) that are characteristic of the substitution pattern on the phenyl ring.

Table 3: Characteristic IR Absorption Frequencies for Substituted Cinnamonitriles

Functional Group Absorption Range (cm⁻¹) Intensity

C≡N Stretch 2220 - 2230 Medium, Sharp

C=C Stretch (alkene) 1620 - 1640 Variable

Aromatic C=C Bends 1450 - 1600 Medium to Weak

=C-H Bending (out-of-plane) 960 - 980 Strong (for trans)

Aromatic C-H Bending 690 - 900 Strong

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For substituted cinnamonitriles, the molecular ion peak (M⁺˙) is typically

observed, confirming the molecular weight. The fragmentation patterns can provide valuable

structural information. Common fragmentation pathways involve the loss of small molecules or

radicals, such as HCN, from the molecular ion.

The nature of the substituent on the phenyl ring will influence the fragmentation pattern. For

example, compounds with a methoxy group may show a characteristic loss of a methyl radical

(·CH₃) or formaldehyde (CH₂O).
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Table 4: Key Mass Spectrometry Data for a Representative Cinnamonitrile

Compound Molecular Formula Molecular Weight
Key Fragment Ions
(m/z)

3-(4-

(Dimethylamino)pheny

l)-2-(4-

methylphenyl)acrylonit

rile

C₁₈H₁₈N₂ 262.35 262 (M⁺˙), 261, 247

IV. Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of

substituted cinnamonitriles. These should be adapted based on the specific compound and

available instrumentation.

Synthesis: Knoevenagel Condensation
A common and efficient method for the synthesis of substituted cinnamonitriles is the

Knoevenagel condensation between a substituted benzaldehyde and acetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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